molecular formula C11H18O3 B13886101 Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate

Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B13886101
M. Wt: 198.26 g/mol
InChI Key: ZBCPQKLEQXIPIA-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of an ethyl ester group, two methyl groups, and a ketone functional group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of a Diels-Alder reaction between a suitable diene and an ethyl acrylate derivative, followed by oxidation and esterification steps to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: The compound is used in the production of agrochemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and ester functional groups play a crucial role in its reactivity and binding affinity. For example, in enzymatic reactions, the ketone group may undergo nucleophilic attack, leading to the formation of enzyme-substrate complexes and subsequent product formation.

Comparison with Similar Compounds

Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be compared with other cyclohexanone derivatives, such as:

    Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the additional methyl groups.

    Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate: Contains only one methyl group.

    This compound: Unique due to the presence of two methyl groups, which can influence its reactivity and physical properties.

The presence of two methyl groups in this compound makes it more sterically hindered compared to its analogs, potentially affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h7-9H,4-6H2,1-3H3

InChI Key

ZBCPQKLEQXIPIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1C)C

Origin of Product

United States

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